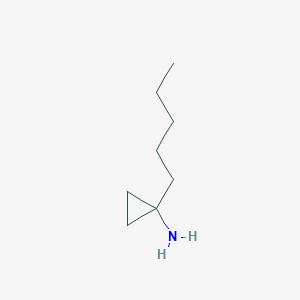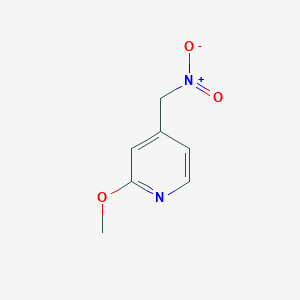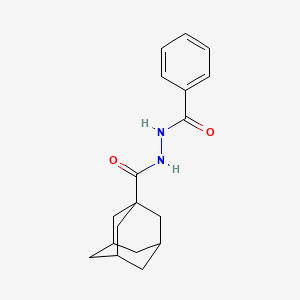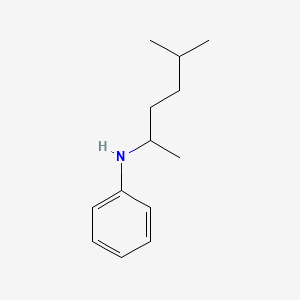
Benzenamine, N-(1,4-dimethylpentyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methylhexan-2-yl)aniline is an organic compound that belongs to the class of amines, specifically aromatic amines It consists of an aniline moiety (a benzene ring attached to an amino group) substituted with a 5-methylhexan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
N-(5-methylhexan-2-yl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with 5-methylhexan-2-yl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Aniline and 5-methylhexan-2-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amino group of aniline.
Procedure: The mixture is heated under reflux for several hours, followed by purification through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(5-methylhexan-2-yl)aniline may involve more efficient and scalable processes. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The choice of solvents, temperature control, and purification techniques are optimized to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
N-(5-methylhexan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aniline derivatives.
科学研究应用
N-(5-methylhexan-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N-(5-methylhexan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The benzene ring allows for π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
相似化合物的比较
N-(5-methylhexan-2-yl)aniline can be compared with other similar compounds, such as:
Aniline: The parent compound with a simpler structure, lacking the 5-methylhexan-2-yl group.
N-alkylanilines: Compounds with different alkyl groups attached to the nitrogen atom, such as N-ethyl aniline or N-propyl aniline.
Substituted Anilines: Compounds with various substituents on the benzene ring, such as 4-chloroaniline or 2-nitroaniline.
属性
CAS 编号 |
71832-34-3 |
|---|---|
分子式 |
C13H21N |
分子量 |
191.31 g/mol |
IUPAC 名称 |
N-(5-methylhexan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-11(2)9-10-12(3)14-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |
InChI 键 |
HRCRVYGUWWYUHH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC(C)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)
![tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate](/img/structure/B13585299.png)
![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)
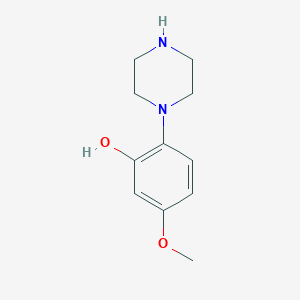
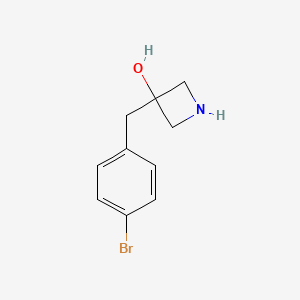
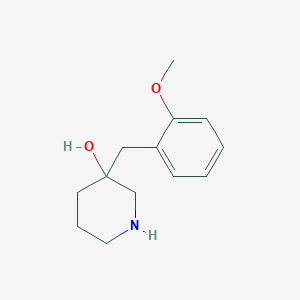
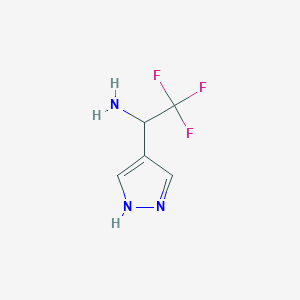
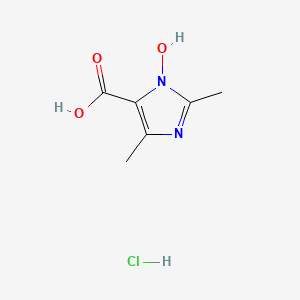
![N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride](/img/structure/B13585339.png)
![tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)
